molecular formula C11H15F3N2O B3165559 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline CAS No. 900254-37-7

3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline

Cat. No.: B3165559
CAS No.: 900254-37-7
M. Wt: 248.24 g/mol
InChI Key: UFTCFHSUULJWFB-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H15F3N2O. It is characterized by the presence of a dimethylamino group, an ethoxy group, and a trifluoromethyl group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-nitro-5-(trifluoromethyl)aniline with 2-(dimethylamino)ethanol under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Dimethylamino)ethoxy]-4-(trifluoromethyl)aniline
  • 3-[2-(Dimethylamino)ethoxy]-5-(difluoromethyl)aniline
  • 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)phenol

Uniqueness

3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique properties such as increased metabolic stability and enhanced lipophilicity compared to similar compounds .

Properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c1-16(2)3-4-17-10-6-8(11(12,13)14)5-9(15)7-10/h5-7H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTCFHSUULJWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CN(C)CCOc1cc([N+](=O)[O-])cc(C(F)(F)F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of N,N-dimethyl-2-(3-nitro-5-(trifluoromethyl)phenoxy)ethanamine (75 mg, 0.270 mmol) in MeOH (5 mL) was added to a solution of Pd/C (57.4 mg, 0.539 mmol) in MeOH (5 mL). The mixture was hydrogenated at 26° C. for 3 h under a H2 atmosphere. Then the solution was filtered and concentrated to afford 3-(2-(dimethylamino)ethoxy)-5-(trifluoromethyl)aniline (60.3 mg, 0.243 mmol, 90% yield). TLC (PE/EA=1:1, Rf=0.5): 1H NMR (400 MHz, CD3OD) δ 6.56 (s, 1H), 6.48 (s, 2H), 4.24-4.17 (m, 2H), 3.18 (t, J=5.1 Hz, 2H), 2.67 (s, 6H). ES-LCMS m/z 249 (M+H).
Name
N,N-dimethyl-2-(3-nitro-5-(trifluoromethyl)phenoxy)ethanamine
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
57.4 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-N1N-dimethylethanamine (0.355 g, 2.66 mmol), 3-nitro-5-(trifluoromethyl)phenol (0.500 g, 2.41 mmol) and Cs2CO3 (2.36 g, 7.24 mmol) in DMF (19 mL) was stirred at rt until reaction complete by TLC (1:1 EtOAc:Hexane). The mixture was diluted with EtOAc and washed with water. The organic solution was dried over Na2SO4, filtered, and concentrated to give the desired product as a brown oil (0.490 g, 63%). LCMS: (FA) ES+ 304.3 (M+1).
[Compound]
Name
2-chloro-N1N-dimethylethanamine
Quantity
0.355 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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